チカルシリンナトリウム

概要

説明

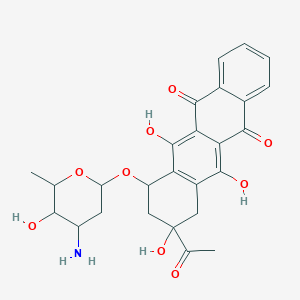

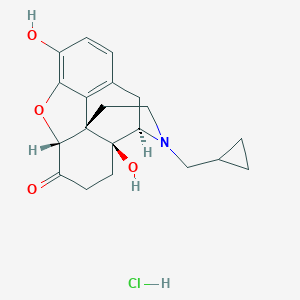

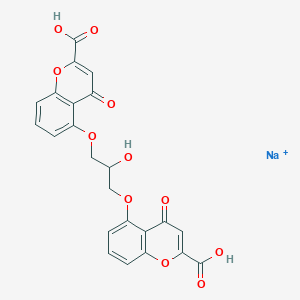

Ticarcillin disodium is a broad-spectrum, semi-synthetic carboxypenicillin antibiotic derived from penicillin. It is primarily used to treat a variety of bacterial infections, particularly those caused by Gram-negative bacteria such as Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin disodium is often combined with a beta-lactamase inhibitor like clavulanic acid to enhance its efficacy against beta-lactamase-producing organisms .

科学的研究の応用

Ticarcillin disodium has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions to study beta-lactam chemistry.

Medicine: Used to treat bacterial infections, particularly those caused by Gram-negative bacteria.

Industry: Utilized in the pharmaceutical industry for the production of injectable antibiotics.

作用機序

Target of Action

Ticarcillin disodium primarily targets the Penicillin binding protein 2a (PBP 2a) in bacteria . PBP 2a plays a crucial role in bacterial cell wall synthesis, which is essential for the survival and growth of bacteria .

Mode of Action

Ticarcillin disodium’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It inhibits the function of PBP 2a, thereby preventing the formation of cross-links in the peptidoglycan layer of the bacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to bacterial cell death when they attempt to undergo cell division .

Biochemical Pathways

Ticarcillin disodium affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan, it disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This action primarily affects gram-positive and gram-negative aerobic and anaerobic bacteria .

Pharmacokinetics

Ticarcillin disodium exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : Ticarcillin disodium is not absorbed orally .

- Distribution : The volume of distribution is not available .

- Metabolism : Ticarcillin disodium is not metabolized .

- Excretion : The route of elimination is not available .

- Protein Binding : Ticarcillin disodium has a protein binding of 45% .

- Half-life : The half-life of Ticarcillin disodium is 1.1 hours .

Result of Action

The result of Ticarcillin disodium’s action at the molecular and cellular level is the prevention of bacterial cell division, leading to cell death . This is achieved by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis .

Action Environment

The action, efficacy, and stability of Ticarcillin disodium can be influenced by environmental factors. For instance, Ticarcillin disodium is susceptible to degradation by β-lactamases produced by certain bacteria . In clinical practice, Ticarcillin disodium is often paired with a β-lactamase inhibitor such as clavulanic acid to overcome this resistance .

生化学分析

Biochemical Properties

Ticarcillin disodium’s antibiotic properties arise from its ability to prevent cross-linking of peptidoglycan during bacterial cell wall synthesis . This process occurs when the bacteria attempt to divide, leading to cell death . Ticarcillin disodium, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic . Bacteria that can express β-lactamases are, therefore, resistant to β-lactam antibiotics .

Cellular Effects

Ticarcillin disodium exerts a broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It is susceptible to degradation by β-lactamases, and therefore, its spectrum of activity does not normally include organisms which produce these enzymes .

Molecular Mechanism

The principal mechanism of action of Ticarcillin disodium revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . When the bacteria attempt to undergo cell division, cell death occurs . Ticarcillin disodium, like penicillin, contains a β-lactam ring that can be cleaved by β-lactamases, resulting in inactivation of the antibiotic .

Temporal Effects in Laboratory Settings

Ticarcillin disodium is provided as a white or pale-yellow powder . It is highly soluble in water, but should be dissolved only immediately before use to prevent degradation .

Metabolic Pathways

It is known that Ticarcillin disodium, like other penicillins, is primarily excreted through renal elimination .

Transport and Distribution

Ticarcillin disodium is not absorbed orally, so it must be given by intravenous or intramuscular injection

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily interacts with the bacterial cell wall during cell division .

準備方法

Synthetic Routes and Reaction Conditions

Ticarcillin disodium is synthesized from penicillin through a series of chemical reactions. The process involves the acylation of 6-aminopenicillanic acid with 3-thienylmalonic acid, followed by the formation of the disodium salt . The reaction conditions typically include the use of solvents like water and methanol, and the pH is maintained between 6 and 8 to ensure stability .

Industrial Production Methods

Industrial production of ticarcillin disodium involves large-scale fermentation of Penicillium chrysogenum to produce penicillin, which is then chemically modified to obtain ticarcillin. The final product is purified and converted into its disodium salt form for medical use .

化学反応の分析

Types of Reactions

Ticarcillin disodium undergoes various chemical reactions, including:

Oxidation: Ticarcillin can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The beta-lactam ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted beta-lactam derivatives .

類似化合物との比較

Similar Compounds

Carbenicillin: Similar in structure and function but less active against Pseudomonas aeruginosa.

Ampicillin: Broader spectrum but less effective against Gram-negative bacteria.

Piperacillin: Similar spectrum but often used in combination with tazobactam for enhanced efficacy

Uniqueness

Ticarcillin disodium is unique due to its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with beta-lactamase inhibitors like clavulanic acid to overcome resistance . It is also one of the few antibiotics effective against Stenotrophomonas maltophilia .

特性

CAS番号 |

29457-07-6 |

|---|---|

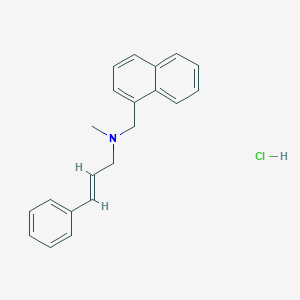

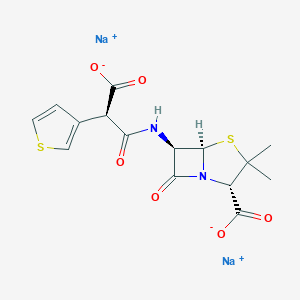

分子式 |

C15H16N2NaO6S2 |

分子量 |

407.4 g/mol |

IUPAC名 |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/t7-,8-,9+,12-;/m1./s1 |

InChIキー |

GOPQWXUCPMVVFP-GHRKWLBTSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na] |

Key on ui other cas no. |

29457-07-6 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ticarcillin disodium, similar to other β-lactam antibiotics, targets bacterial cell wall synthesis. It inhibits the penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final transpeptidation step of peptidoglycan synthesis. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death [].

A: Many bacteria produce β-lactamase enzymes that can hydrolyze and inactivate β-lactam antibiotics like ticarcillin. Clavulanate potassium, a β-lactamase inhibitor, is often combined with ticarcillin to overcome this resistance mechanism []. It binds to and inhibits β-lactamases, allowing ticarcillin to effectively target and inhibit bacterial cell wall synthesis.

A: The molecular formula of ticarcillin disodium is C15H14N2O6S2Na2, and its molecular weight is 428.4 g/mol [].

A: Factors such as temperature, pH, and exposure to light can influence the stability of ticarcillin disodium solutions. Studies have shown that its stability decreases with increasing temperature and storage time [].

A: Ticarcillin disodium solutions can be frozen for storage, but stability after thawing depends on the freezing temperature and thawing method. Microwave thawing, for instance, has been shown to be a viable option for thawing frozen solutions of ticarcillin disodium without compromising its stability [].

A: Yes, in vivo inactivation of tobramycin sulfate by ticarcillin disodium has been observed, particularly in patients with impaired renal function. This interaction can significantly impact tobramycin elimination rates [].

A: Clinical trials have investigated the efficacy of ticarcillin disodium/clavulanate potassium in a range of infections, including postpartum endometritis [, , , ], gynecologic infections [, , , , , ], intra-abdominal infections [, , ], and skin and soft tissue infections [, , ].

A: Yes, studies have shown that the combination of ticarcillin disodium and clavulanate potassium can be effective in treating infections caused by some ticarcillin-resistant microorganisms, achieving both clinical and microbiological eradication in a significant proportion of cases [].

A: The most prevalent mechanism of resistance is the production of β-lactamase enzymes by bacteria, which can hydrolyze ticarcillin, rendering it ineffective. Other mechanisms include modifications in the penicillin-binding proteins (PBPs), reducing their affinity for ticarcillin [].

A: While hypokalemia is a known side effect, cases of decreased serum potassium, chloride, and sodium levels have also been reported, suggesting the need for careful electrolyte monitoring during therapy [].

A: High-performance liquid chromatography (HPLC) is frequently employed for quantifying ticarcillin disodium in pharmaceutical formulations and biological samples. Other methods include iodometric titration and spectrophotometry [, , , ].

A: Alternative broad-spectrum antibiotics include piperacillin/tazobactam, cefepime, and carbapenems like meropenem. The choice of antibiotic ultimately depends on the specific clinical situation, local resistance patterns, and patient-specific factors [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。